3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide
Description
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene core with a 1,1-dioxide moiety. The molecule features a dimethylaminopropylamino substituent at the 3-position of the thiophene ring, which imparts unique electronic and steric properties. This compound is structurally related to pharmacologically active sulfonamide derivatives and spirocyclic systems, though its specific applications remain understudied .
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H20N2O2S/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
UBHGENRARYNHMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-(Dimethylamino)-1-propylamine with tetrahydrothiophene 1,1-dioxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide involves large-scale synthesis using batch or continuous processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The electron-withdrawing sulfone group activates adjacent positions on the tetrahydrothiophene ring for nucleophilic substitution. For example:
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Hydrolysis : Under acidic or basic conditions, the sulfone group may facilitate ring-opening reactions. In analogous thiolane-1,1-dioxides, hydrolysis with aqueous HCl or NaOH yields sulfonic acid derivatives .
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Aminolysis : Reaction with amines (e.g., ammonia, alkylamines) could displace substituents adjacent to the sulfone, forming new C–N bonds. Similar reactivity is observed in substituted tetrahydrothiophene sulfones .
Secondary Amine (Tetrahydrothiophene Ring)
-
Alkylation/Acylation : The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides. For example, reaction with acetyl chloride may yield an acetamide derivative .
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Coordination Chemistry : The lone pair on nitrogen enables coordination to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes useful in catalysis or materials science .
Tertiary Amine (Dimethylaminopropyl Chain)
-
Quaternization : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility .
-
Oxidation : Tertiary amines can oxidize to N-oxides under mild conditions (e.g., H₂O₂, peracids), altering electronic properties .
Oxidation and Reduction Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation | H₂O₂, catalytic metal ions | Sulfoxide intermediates, N-oxides | |
| Reduction | LiAlH₄, NaBH₄ | Reduced sulfur species (e.g., thiolanes) |
Thermal Decomposition and Stability
-
Thermolysis : Heating above 200°C may decompose the sulfone group, releasing SO₂ and forming hydrocarbon fragments. This aligns with thermal degradation patterns in sulfolane derivatives .
-
Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO₃, KMnO₄), generating toxic gases like NOₓ and SO₂ .
Scientific Research Applications
Antidepressant Research
One of the prominent applications of this compound is in the field of antidepressant drug development. Research indicates that derivatives of this compound can selectively target the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. The modulation of SERT activity is significant for treating mood disorders, including depression and anxiety . Compounds related to 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide have been shown to exhibit binding affinities that suggest potential therapeutic effects.
Case Study: SERT Binding Affinity
A study evaluated various analogues of this compound for their ability to displace radioligands at SERT. The binding assays revealed that several derivatives had notable affinities, with Ki values indicating effective competition with known antidepressants . This establishes a foundational understanding for further drug design.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of compounds related to this structure. Research has identified similar compounds that exhibit anti-inflammatory effects through mechanisms involving inhibition of specific pathways associated with inflammatory responses .
Case Study: Anti-inflammatory Agents
In a study focusing on benzothiazine derivatives, compounds structurally related to 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide were evaluated for their anti-inflammatory activity. The findings suggested that modifications to the core structure could enhance efficacy against inflammation-related conditions .
Textile Treatment
The compound is also noted for its utility in textile treatment products and dyes. It serves as an intermediate in the synthesis of various chemical agents used to enhance fabric properties . This application highlights its versatility beyond pharmaceutical contexts.
Synthesis and Derivatives
The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step chemical reactions that allow for structural modifications leading to various analogues. These analogues are crucial for exploring different pharmacological profiles and enhancing therapeutic efficacy.
Synthesis Pathways
Common synthetic routes include:
Mechanism of Action
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tetrahydrothiophene ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Substituent Variations
The compound’s key structural analogs differ in the substituent attached to the tetrahydrothiophene 1,1-dioxide core:
| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(Dimethylaminopropyl)amino | Not explicitly stated | Not provided | Strong electron-donating group |
| 3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide HCl | 3-Methoxypropylamino | 243.75 | 483351-52-6 | Methoxy group enhances polarity |
| 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide HCl | Isobutylamino | Not provided | 247109-25-7 | Branched alkyl chain; lipophilic |
| 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | 4-Hydroxy | Not provided | 194152-05-1 | Hydroxyl group increases H-bonding capacity |
Key Observations :
- Solubility: Hydrochloride salts (e.g., 483351-52-6 and 247109-25-7) are likely more water-soluble than non-ionic analogs, though direct data is unavailable .
- Reactivity: The dimethylamino group may participate in cyclization reactions, as seen in related tetrahydrothiophene dioxides undergoing S,N-tandem heterocyclizations .
Physicochemical and Functional Differences
- Thienothiadiazine Dioxides: Fused-ring systems (e.g., 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) exhibit extended conjugation, altering UV absorption and redox properties compared to monocyclic analogs .
Biological Activity
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 1203372-93-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₉H₂₀N₂O₂S
- Molecular Weight : 206.34 g/mol
- Structure : The compound features a tetrahydrothiophene ring with a dimethylaminopropyl substituent.
Antimicrobial Activity
Research has indicated that compounds with similar structures to 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrothiophene have shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing new antibiotics .
Anticancer Properties
The compound's structure suggests it may interact with biological targets involved in cancer proliferation. Studies on related compounds have demonstrated their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole derivatives have been shown to possess anticancer activity by targeting specific pathways involved in tumor growth .
Neuropharmacological Effects
Given the presence of dimethylamino groups, there is potential for neuropharmacological activity. Compounds containing similar functional groups have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions could lead to applications in treating neurological disorders .
Study 1: Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of several tetrahydrothiophene derivatives against common pathogens. The results indicated that compounds similar to 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant antibacterial activity .
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of thiophene derivatives. The results showed that certain analogs led to a reduction in viability of cancer cell lines by up to 70% at concentrations of 100 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the caspase pathway .
Research Findings Summary
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying impurities in 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) is used for real-time monitoring of reaction progress, while high-performance liquid chromatography (HPLC) coupled with UV detection provides quantitative impurity profiling. Acceptance criteria for unspecified impurities should follow pharmacopeial standards (e.g., USP), which typically cap individual impurities at ≤0.10% and total impurities at ≤0.50% . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation of byproducts, such as tertiary amine derivatives or sulfone-containing intermediates.
Q. Which synthetic routes are commonly employed for preparing tetrahydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : A two-step approach is often used: (1) Oxidation of tetrahydrothiophene to the sulfone derivative using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), followed by (2) nucleophilic substitution or amine coupling. For example, reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) and triethylamine (Et₃N) at room temperature for 72 hours yields dispirophosphazenes, with Et₃N·HCl byproduct removal via filtration . Solvent choice (e.g., THF) and catalyst optimization (e.g., Et₃N for acid scavenging) are critical for yield improvement.
Q. What physicochemical properties are critical for characterizing 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide?
- Methodological Answer : Key properties include density (~1.03 g/cm³), boiling point (>400°C), and flash point (~203°C), determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Molecular weight (276.43 g/mol) and structural confirmation require high-resolution mass spectrometry (HR-MS) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in synthesizing tetrahydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : Cyclization efficiency depends on base strength and temperature. Lithium diisopropylamide (LDA) in THF at –78°C promotes deprotonation and facilitates DA-mediated cyclization, as shown in the synthesis of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives . Reaction progress should be monitored via TLC, with quenching of intermediates in controlled environments to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
Q. What strategies resolve contradictions in spectroscopic data when characterizing tertiary amine substituents in this compound?
- Methodological Answer : Discrepancies in NMR spectra (e.g., split peaks for dimethylamino protons) may arise from restricted rotation or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects, while 2D techniques (COSY, HSQC) clarify coupling patterns. For mass spectrometry, isotopic labeling or collision-induced dissociation (CID) helps confirm fragmentation pathways, especially when distinguishing between isobaric impurities .
Q. How do structural modifications at the dimethylamino propyl group affect the compound’s reactivity and biological activity?
- Methodological Answer : Substituent effects can be studied via comparative synthesis of analogs (e.g., replacing dimethylamino with perfluoroalkyl or methoxy groups). For instance, perfluoroalkyl analogs exhibit altered lipophilicity (logP) and solubility, impacting pharmacokinetics. Reactivity changes are assessed through Hammett constants or computational models (DFT calculations for electron-withdrawing/donating effects) . Biological assays (e.g., enzyme inhibition) should correlate structural variations with activity trends.
Q. What mechanisms underlie the formation of byproducts during the synthesis of tetrahydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : Common byproducts include over-oxidized sulfones or dimerized species due to excess oxidizing agents or prolonged reaction times. For example, incomplete removal of Et₃N·HCl may lead to salt adducts. Mechanistic studies using stopped-flow NMR or in-situ IR spectroscopy can identify intermediates. Mitigation strategies include stoichiometric control of reagents and gradient temperature protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations may arise from polymorphic forms or hydration states. X-ray crystallography (single-crystal or powder XRD) identifies polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Solubility studies should specify solvent systems (e.g., aqueous buffers vs. organic solvents) and use standardized shake-flask methods with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
